4-(4-chlorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a chlorophenyl group and a thiomorpholine moiety, making it a unique structure for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of 4-chlorophenylpiperazine with thiomorpholine-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)piperazine: A simpler analog without the thiomorpholine moiety.
N-(2-oxo-2-thiomorpholin-4-ylethyl)piperazine: Lacks the chlorophenyl group.
Uniqueness
4-(4-chlorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide is unique due to the presence of both the chlorophenyl and thiomorpholine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H23ClN4O2S |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(2-oxo-2-thiomorpholin-4-ylethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H23ClN4O2S/c18-14-1-3-15(4-2-14)20-5-7-22(8-6-20)17(24)19-13-16(23)21-9-11-25-12-10-21/h1-4H,5-13H2,(H,19,24) |
InChI Key |
XALJCLPXVGNWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)N3CCSCC3 |
Origin of Product |
United States |
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